

# "physical and chemical properties of 2-amino-4-(p-nitrophenyl)thiazole"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B189678

[Get Quote](#)

## An In-depth Technical Guide to 2-Amino-4-(p-nitrophenyl)thiazole

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and known biological activities of 2-amino-4-(p-nitrophenyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Core Physical and Chemical Properties

2-Amino-4-(p-nitrophenyl)thiazole, a heterocyclic compound, possesses a unique combination of a thiazole ring, an amino group, and a nitrophenyl moiety, which contribute to its distinct chemical and biological characteristics. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-4-(p-nitrophenyl)thiazole

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S	[1]
Molecular Weight	221.24 g/mol	[1]
CAS Number	2104-09-8	[1]
Appearance	Solid	
Melting Point	283-287 °C	
Boiling Point (estimated)	448.4 °C at 760 mmHg	
Solubility	Log of Water Solubility (logS): -3.45 (predicted)	
pKa (predicted)	3.26 ± 0.10	
IUPAC Name	4-(4-nitrophenyl)-1,3-thiazol-2-amine	[1]
Synonyms	2-Amino-4-(4-nitrophenyl)thiazole, 4-(4-Nitrophenyl)-2-thiazolamine	[1]

## Synthesis of 2-Amino-4-(p-nitrophenyl)thiazole

The primary method for synthesizing 2-amino-4-(p-nitrophenyl)thiazole is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide.[2] In the case of the target compound, the reaction proceeds between 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea.

## Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a detailed procedure for the synthesis of 2-amino-4-(p-nitrophenyl)thiazole.

Materials:

- 2-bromo-1-(4-nitrophenyl)ethan-1-one

- Thiourea
- Ethanol
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (5% w/v)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter paper
- Beakers
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in ethanol.
- **Addition of Thiourea:** To this solution, add thiourea (1.1 to 1.5 equivalents).
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
- **Precipitation:** Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction and to precipitate the

product.

- Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Washing: Wash the solid with cold deionized water to remove any inorganic impurities.
- Drying: Dry the product in a desiccator or a vacuum oven.
- Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

## Characterization of 2-Amino-4-(p-nitrophenyl)thiazole

The structure and purity of the synthesized 2-amino-4-(p-nitrophenyl)thiazole can be confirmed using various analytical techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-(p-nitrophenyl)thiazole is expected to show characteristic absorption bands for the functional groups present in the molecule.<sup>[3]</sup>

- N-H stretching: Around 3400-3200  $\text{cm}^{-1}$  (from the amino group)
- C-H stretching (aromatic): Around 3100-3000  $\text{cm}^{-1}$
- C=N stretching (thiazole ring): Around 1620  $\text{cm}^{-1}$
- N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520  $\text{cm}^{-1}$  and 1340  $\text{cm}^{-1}$ , respectively.
- C-S stretching (thiazole ring): Around 700-600  $\text{cm}^{-1}$

### Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 221$ , corresponding to the molecular weight of 2-amino-4-(p-nitrophenyl)thiazole.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are crucial for elucidating the detailed structure of the molecule. While experimental data for this specific compound is not readily available in the literature, expected chemical shifts can be predicted based on the analysis of similar structures. [4]

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for 2-Amino-4-(p-nitrophenyl)thiazole (in DMSO- $d_6$ )

Atom	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
H-5 (thiazole)	~7.5	~105
Aromatic H (ortho to $\text{NO}_2$ )	~8.2 (d, $J \approx 8.8$ Hz)	~124
Aromatic H (meta to $\text{NO}_2$ )	~7.9 (d, $J \approx 8.8$ Hz)	~128
$\text{NH}_2$	~7.3 (s, broad)	-
C-2 (thiazole)	-	~168
C-4 (thiazole)	-	~150
C-ipso (aromatic)	-	~142
C-para (aromatic, attached to $\text{NO}_2$ )	-	~147

### Experimental Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

- Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound.

## Biological Activity and Mechanism of Action

2-Amino-4-(p-nitrophenyl)thiazole belongs to the class of nitrothiazole derivatives, which are known for their antibacterial activities.<sup>[5][6][7]</sup>

### Antimicrobial Activity

Studies on various nitrothiazole derivatives have demonstrated their efficacy against both aerobic and anaerobic bacteria.<sup>[5][7]</sup> The mode of action is believed to be bactericidal.<sup>[5][6]</sup> The antimicrobial activity is strongly associated with the presence of the nitro group on the thiazole ring system.<sup>[5][7]</sup>

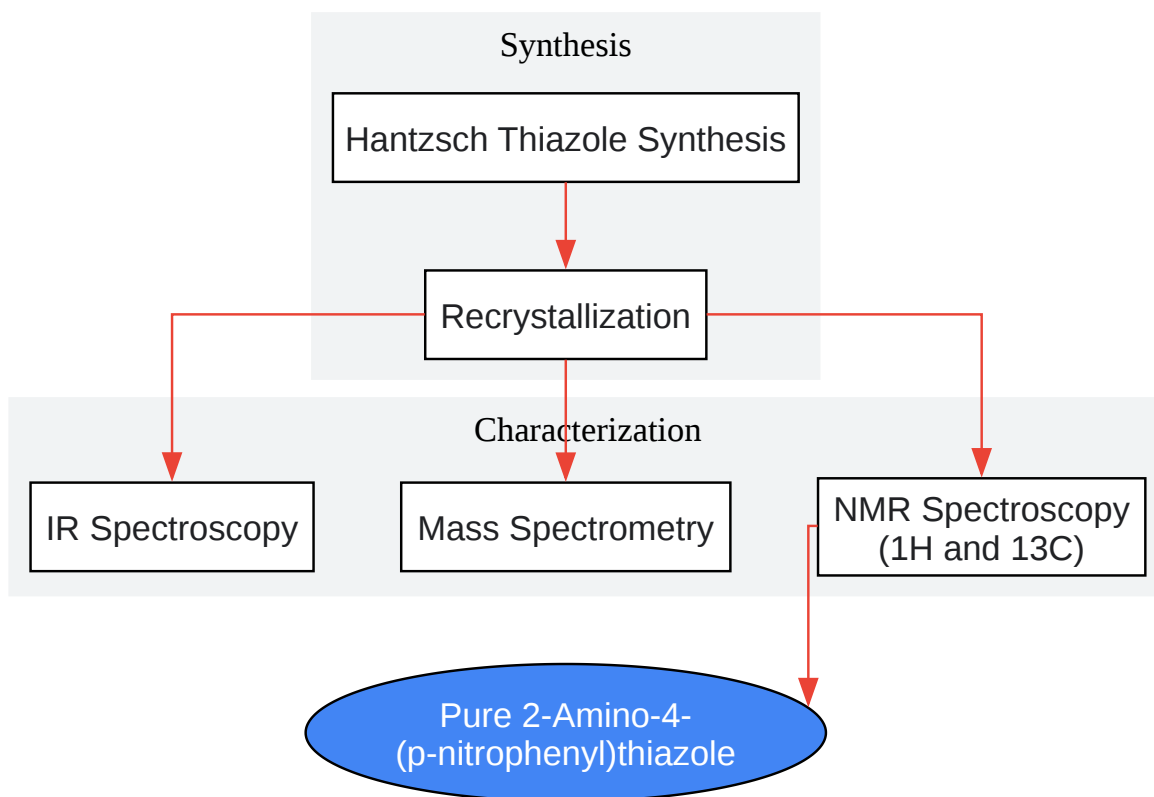
### Proposed Mechanism of Action

The antibacterial effect of nitro-aromatic compounds, including nitrothiazoles, is generally attributed to the reduction of the nitro group within the microbial cell. This reduction process, often carried out by bacterial nitroreductases, generates reactive nitroso and hydroxylamino intermediates and ultimately the amine. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death. This proposed mechanism is similar to that of other nitro-aromatic antimicrobial agents like metronidazole.

## Visualizations

### Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the key steps involved in the Hantzsch synthesis of 2-amino-4-(p-nitrophenyl)thiazole.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Amino-4-(p-nitrophenyl)thiazole | C<sub>9</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. ["physical and chemical properties of 2-amino-4-(p-nitrophenyl)thiazole"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189678#physical-and-chemical-properties-of-2-amino-4-p-nitrophenyl-thiazole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)